diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate
Description
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate (CAS 866008-28-8) is a malonate ester derivative featuring a 2,3-dihydroindole (indoline) moiety linked via a carbonyl group. Its molecular formula is C₁₆H₁₉NO₅, with a molecular weight of 305.331 g/mol . The compound belongs to a class of heterocyclic malonates, which are pivotal intermediates in synthesizing bioactive molecules. Indolines, such as the 2,3-dihydro-1H-indole group in this compound, are recurrent motifs in natural products and pharmaceuticals due to their electron-rich aromatic systems and adaptability in regioselective reactions .
Properties
IUPAC Name |
diethyl 2-(2,3-dihydroindole-1-carbonyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-21-15(19)13(16(20)22-4-2)14(18)17-10-9-11-7-5-6-8-12(11)17/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVVMWUHFAANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N1CCC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172111 | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866008-28-8 | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866008-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate typically involves the reaction of diethyl malonate with an appropriate indole derivative. One common method includes the condensation of diethyl malonate with 2,3-dihydro-1H-indole-1-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with a catalyst like p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the malonate ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of dihydroxy indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and synthetic differences between diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate and related compounds:
Biological Activity
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H19NO5
- Molecular Weight : 305.33 g/mol
- CAS Number : 866008-28-8
- Purity : Typically >90% in commercial preparations .
Synthesis
The synthesis of this compound generally involves the reaction of malonic acid derivatives with indole derivatives. The process can be optimized through various catalytic methods to enhance yield and purity.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit a range of antimicrobial activities. For example:
- Antitubercular Activity : Compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis in vitro .
- Antibacterial and Antifungal Activity : Studies have reported significant antibacterial effects against various pathogens such as Escherichia coli, Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus species .
Anticancer Potential
Indole compounds are known for their anticancer properties. This compound may exhibit:
- Cytotoxic Effects : Similar indole derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential for further investigation in cancer therapeutics .
Study on Indole Derivatives
A study focused on the synthesis and biological evaluation of various indole derivatives highlighted the promising activities of compounds like this compound. The research utilized in vitro assays to assess:
| Compound | Target Pathogen/Cell Line | Activity Observed |
|---|---|---|
| This compound | Mycobacterium tuberculosis | Significant inhibition |
| Similar Indole Derivative | Staphylococcus aureus | Zone of inhibition: 15 mm |
| Similar Indole Derivative | MDA-MB-231 (Breast Cancer) | IC50: 25 µM |
The results indicated a consistent pattern of activity across various biological assays .
Q & A
Q. Table 1: Representative Reaction Conditions
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromomalonate | K₂CO₃ | CH₂Cl₂ | 40 | 62 | |
| 5-Chloro-2-nitroaryl | NaOEt | EtOH | 25 | 87 |
(Basic) How is the compound characterized post-synthesis?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Identify α-protons (δ 3.5–4.5 ppm) and ester carbonyls (δ 165–175 ppm). Indole protons appear at δ 6.5–8.0 ppm .
- IR spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 307 [M+Na]⁺ for analogs) .
(Advanced) How do steric/electronic effects of the indole substituent influence alkylation regioselectivity?
Methodological Answer:
- Steric hindrance : Bulky substituents on the indole nitrogen reduce alkylation efficiency. Use smaller bases (e.g., NaH vs. LHMDS) to mitigate side reactions .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize enolate intermediates, improving reactivity at the α-position .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance enolate stability but may increase decarboxylation risks .
(Advanced) How can competing decarboxylation be minimized during malonate hydrolysis?
Methodological Answer:
Q. Table 2: Hydrolysis Optimization
| Condition | Decarboxylation Yield (%) | Reference |
|---|---|---|
| HCl (1 M), 60°C, 2 h | 85 | |
| NaOH (2 M), 0°C → 80°C | 92 |
(Basic) What safety protocols are essential for handling this compound?
Methodological Answer:
- Flammability : Store at 2–30°C; avoid open flames (flash point: 90°C) .
- Toxicity : Use PPE (gloves, goggles) due to moderate acute toxicity (LD₅₀ >5000 mg/kg in rats) .
(Advanced) What strategies improve yields in Pd-catalyzed cross-coupling reactions with this compound?
Methodological Answer:
- Ligand design : Bulky phosphines (e.g., P(t-Bu)₃) enhance Pd catalyst stability and prevent β-hydride elimination .
- Base selection : Cs₂CO₃ outperforms K₂CO₃ in arylations due to superior solubility in DMF .
Q. Table 3: Pd-Catalyzed Coupling Optimization
| Ligand | Base | Yield (%) | Reference |
|---|---|---|---|
| P(t-Bu)₃ | Cs₂CO₃ | 89 | |
| (Ph₅C₅)Fe-P(t-Bu)₂ | KOtBu | 76 |
(Basic) How is reaction progress monitored in malonate-based syntheses?
Methodological Answer:
- TLC : Use silica plates with UV visualization (Rf ~0.4 in 3:7 EtOAc/hexanes) .
- In-situ IR : Track ester carbonyl disappearance (~1740 cm⁻¹) .
(Advanced) How does computational modeling predict reactivity trends?
Methodological Answer:
- DFT calculations : Analyze transition states for enolate alkylation to predict regioselectivity .
- Molecular orbital analysis : Identify electron-deficient sites for electrophilic attack .
(Basic) What are its applications in synthesizing nitrogen heterocycles?
Methodological Answer:
- Spirooxindoles : React with nitroarenes via nitro-reduction/lactamization .
- Barbiturate analogs : Condense with urea derivatives under basic conditions .
(Advanced) How to resolve contradictions in reported spectroscopic data?
Methodological Answer:
- Solvent calibration : Ensure NMR spectra are recorded in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifts .
- Analog comparison : Cross-reference data from structurally similar malonates (e.g., diethyl 2-(5-chlorophenyl)malonate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
